Cas no 1783569-69-6 (4-Pyrimidinamine, N,5-dimethyl-2-(2-pyridinyl)-)

4-Pyrimidinamine, N,5-dimethyl-2-(2-pyridinyl)- is a heterocyclic organic compound featuring a pyrimidine core substituted with a dimethylamino group and a 2-pyridinyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its dual heterocyclic framework enhances binding affinity in molecular interactions, particularly in medicinal chemistry applications targeting enzyme inhibition or receptor modulation. The compound’s stability and reactivity profile allow for versatile functionalization, facilitating its use in the development of bioactive molecules. High purity grades are available to ensure consistency in research and industrial applications.
4-Pyrimidinamine, N,5-dimethyl-2-(2-pyridinyl)- structure
1783569-69-6 structure
Product name:4-Pyrimidinamine, N,5-dimethyl-2-(2-pyridinyl)-
CAS No:1783569-69-6
MF:C11H12N4
MW:200.2397813797
CID:5252904

4-Pyrimidinamine, N,5-dimethyl-2-(2-pyridinyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Pyrimidinamine, N,5-dimethyl-2-(2-pyridinyl)-
    • Inchi: 1S/C11H12N4/c1-8-7-14-11(15-10(8)12-2)9-5-3-4-6-13-9/h3-7H,1-2H3,(H,12,14,15)
    • InChI Key: RTCHVTAVXYKQKR-UHFFFAOYSA-N
    • SMILES: C1(C2=NC=CC=C2)=NC=C(C)C(NC)=N1

4-Pyrimidinamine, N,5-dimethyl-2-(2-pyridinyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01052835-1g
N,5-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine
1783569-69-6 95%
1g
¥3717.0 2023-04-07
Enamine
EN300-363302-0.25g
N,5-dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine
1783569-69-6
0.25g
$683.0 2023-03-02
Enamine
EN300-363302-0.05g
N,5-dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine
1783569-69-6
0.05g
$624.0 2023-03-02
Enamine
EN300-363302-5.0g
N,5-dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine
1783569-69-6
5.0g
$2152.0 2023-03-02
Enamine
EN300-363302-0.5g
N,5-dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine
1783569-69-6
0.5g
$713.0 2023-03-02
Enamine
EN300-363302-10.0g
N,5-dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine
1783569-69-6
10.0g
$3191.0 2023-03-02
Enamine
EN300-363302-1.0g
N,5-dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine
1783569-69-6
1g
$0.0 2023-06-07
Enamine
EN300-363302-2.5g
N,5-dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine
1783569-69-6
2.5g
$1454.0 2023-03-02
Enamine
EN300-363302-0.1g
N,5-dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine
1783569-69-6
0.1g
$653.0 2023-03-02

Additional information on 4-Pyrimidinamine, N,5-dimethyl-2-(2-pyridinyl)-

4-Pyrimidinamine, N,5-Dimethyl-2-(2-Pyridinyl): A Comprehensive Overview

4-Pyrimidinamine, N,5-dimethyl-2-(2-pyridinyl), with the CAS registry number 1783569-69-6, is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique molecular architecture, which incorporates both pyrimidine and pyridine moieties. The presence of these heterocyclic rings contributes to its versatile chemical properties and potential applications in drug discovery and advanced materials.

The molecular structure of 4-pyrimidinamine, N,5-dimethyl-2-(2-pyridinyl) is notable for its conjugated system, which enhances its electronic properties. Recent studies have demonstrated that this compound exhibits antioxidant activity, making it a promising candidate for applications in the development of therapeutic agents targeting oxidative stress-related diseases. Additionally, its ability to act as a metal-chelating agent has opened new avenues in the design of metalloenzymes and catalysts.

One of the most intriguing aspects of 4-pyrimidinamine, N,5-dimethyl-2-(2-pyridinyl) is its role in bioisosteric replacements within drug design. Researchers have found that this compound can effectively mimic the pharmacophoric features of other bioactive molecules, thereby offering a novel approach to optimize drug efficacy and reduce side effects. This property has been leveraged in the development of anti-inflammatory agents and neuroprotective drugs, where precise molecular interactions are critical.

Recent advancements in computational chemistry have enabled detailed studies of the electronic structure of 4-pyrimidinamine, N,5-dimethyl-2-(2-pyridinyl). These studies have revealed that the compound's π-conjugated system plays a pivotal role in its electronic communication pathways. This insight has facilitated the design of new materials with tailored electronic properties, such as organic semiconductors and light-emitting diodes (LEDs). The integration of this compound into such materials has shown potential for improving device efficiency and stability.

In terms of synthesis, 4-pyrimidinamine, N,5-dimethyl-2-(2-pyridinyl) can be prepared via a variety of routes, including nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. These methods have been optimized to enhance yield and purity, making the compound more accessible for large-scale applications. Furthermore, the development of green chemistry approaches has reduced the environmental impact of its production process.

The biological evaluation of 4-pyrimidinamine, N,5-dimethyl-2-(2-pyridinyl) has revealed its potential as an anticancer agent. Preclinical studies indicate that this compound can selectively inhibit cancer cell proliferation while sparing normal cells. Its mechanism of action involves modulation of key signaling pathways involved in cell cycle regulation and apoptosis. These findings underscore its potential as a lead compound for developing targeted therapies against various malignancies.

Another area where 4-pyrimidinamine, N,5-dimethyl-2-(2-pyridinyl) has shown promise is in the field of enzyme inhibition. Recent research has demonstrated that this compound can act as a potent inhibitor of certain proteases and kinases implicated in inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease. Its ability to modulate these enzymes highlights its potential as a therapeutic agent with broad clinical applications.

The structural versatility of 4-pyrimidinamine, N,5-dimethyl-2-(2-pyridinyl) also makes it an attractive candidate for use in supramolecular chemistry. By incorporating this compound into self-assembling systems, researchers have created novel materials with unique mechanical and optical properties. These materials hold potential applications in sensing technologies and drug delivery systems.

In conclusion, 4-Pyrimidinamine, N,5-Dimethyl-2-(2-Pyridinyl) (CAS No.: 1783569-69-6) is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure endows it with properties that make it valuable in drug discovery, materials science, and enzyme modulation. As research continues to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in advancing both scientific understanding and practical applications.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.